BenchChemオンラインストアへようこそ!

BML-265

Golgi apparatus Membrane trafficking High‑content screening

BML-265 is a unique dual-action research tool, inhibiting EGFR while reversibly disrupting the cis-Golgi in a human-specific manner. Unlike erlotinib or Brefeldin A, it offers unmatched temporal control of Golgi function with species selectivity for clean negative controls. Procure for precise, acute studies of secretory trafficking and EGFR signaling crosstalk.

Molecular Formula C18H15N3O2
Molecular Weight 305.3 g/mol
Cat. No. B1256436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBML-265
Molecular FormulaC18H15N3O2
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OC
InChIInChI=1S/C18H15N3O2/c1-4-12-6-5-7-13(8-12)21-18-14-9-16(22-2)17(23-3)10-15(14)19-11-20-18/h1,5-11H,2-3H3,(H,19,20,21)
InChIKeyXOTGKYTUNDYTBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BML-265 Procurement: EGFR Tyrosine Kinase Inhibitor with Quantifiable Golgi Disruption


BML-265 is a synthetic quinazoline‑based small molecule that acts as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase [REFS‑1]. It is structurally annotated as an analog of erlotinib and is recognized for its dual ability to both block EGFR phosphorylation and disperse the Golgi apparatus in human cells [REFS‑2]. The compound has a molecular weight of 305.3 g/mol, a calculated XLogP3‑AA of 3.6, and the CAS registry number 183321‑62‑2 [REFS‑1].

Why Generic EGFR Inhibitors Cannot Replace BML‑265 in Golgi‑Focused Research


Generic substitution with other quinazoline‑based EGFR inhibitors, such as erlotinib or tyrphostin AG1478, fails to replicate the full functional profile of BML‑265. While erlotinib potently inhibits EGFR phosphorylation, it does not induce Golgi disruption even at high doses [REFS‑1]. Conversely, BML‑265 exhibits a distinct dual phenotype: it both blocks EGFR signaling and disperses the Golgi apparatus in a reversible, species‑specific manner [REFS‑1]. Therefore, experimental outcomes relying on BML‑265 cannot be directly extrapolated to other EGFR inhibitors, as the observed effects may stem from its unique off‑target activity on the cis‑Golgi ARF GEF GBF1 [REFS‑1].

BML‑265: Head‑to‑Head Quantitative Evidence for Scientific Selection


Golgi Disruption Potency: BML‑265 vs. Tyrphostin AG1478 vs. Brefeldin A

In a quantitative high‑content screening assay measuring the dispersal of Golgi‑resident Mannosidase II (ManII‑SBP‑EGFP) in human HeLa cells, BML‑265 displayed an IC50 of approximately 200 nM for Golgi disruption. This value represents a 5‑fold increase in potency compared to the structurally related EGFR inhibitor Tyrphostin AG1478 (IC50 ≈ 1 μM), but is 100‑fold less potent than the classical Golgi disruptor Brefeldin A (IC50 ≈ 2 nM) [REFS‑1].

Golgi apparatus Membrane trafficking High‑content screening

Species Selectivity: Human‑Only Golgi Disruption vs. Brefeldin A

BML‑265 induces Golgi redistribution in human epithelial HeLa cells (as assessed by GM130 immunolabeling) but does not affect Golgi morphology in mouse embryonic fibroblasts (MEF) or rat kidney epithelial cells (NRK). In contrast, Brefeldin A disrupts the Golgi complex across all three species tested (human, mouse, rat) [REFS‑1]. This species‑restricted activity of BML‑265 is not shared by Brefeldin A or other common Golgi‑disrupting agents.

Species‑specific pharmacology Golgi apparatus Cell biology

Reversibility of Golgi Disruption: Functional Recovery Post‑Washout

The Golgi‑disrupting effects of BML‑265 are fully reversible upon compound washout. In HeLa cells stably expressing ManII‑SBP‑EGFP, real‑time imaging demonstrated that within 45 minutes after removal of BML‑265, the Golgi complex re‑formed in the perinuclear area and ER‑to‑Golgi transport was restored [REFS‑1]. The recovery is characterized by a decrease in ER‑localized ManII‑SBP‑EGFP signal and a concomitant increase in Golgi‑localized signal.

Reversible inhibition Golgi dynamics Live‑cell imaging

Mechanistic Differentiation: GBF1 Dependence vs. Brefeldin A Targets

BML‑265 and Tyrphostin AG1478 do not induce endosomal tubulation, distinguishing them from Brefeldin A which targets the trans‑Golgi ARF GEFs BIG1 and BIG2. Instead, BML‑265 causes rapid dissociation of COPI from Golgi membranes, and its effects on Golgi integrity are prevented by overexpression of GBF1, the cis‑Golgi ARF GEF [REFS‑1]. This indicates that BML‑265 acts, at least in part, through a GBF1‑dependent mechanism that is distinct from the BIG1/BIG2‑mediated pathway of Brefeldin A.

GBF1 COPI vesicles ARF GEF Golgi trafficking

Functional Divergence from Erlotinib: Golgi Disruption Independent of EGFR Inhibition

BML‑265 is annotated as an erlotinib analog and inhibits EGFR phosphorylation upon EGF stimulation. However, erlotinib itself does not induce Golgi disruption, even at high doses [REFS‑1]. This demonstrates that the Golgi‑disrupting activity of BML‑265 is not a consequence of EGFR inhibition but rather represents an independent pharmacological property.

EGFR Erlotinib analog Golgi disruption Off‑target activity

Optimal Use Cases for BML‑265 in Academic and Industrial Research


Human‑Specific Golgi Trafficking Studies

BML‑265 is uniquely suited for experiments that require specific perturbation of the Golgi apparatus in human cells while leaving rodent control cells unaffected. This allows researchers to investigate human‑specific trafficking pathways or to use rodent cells as internal negative controls within the same experimental setup. The species selectivity eliminates the need for genetic knockout of trafficking components when studying human‑only phenotypes. [REFS‑1]

Live‑Cell Pulse‑Chase Assays of Secretory Protein Transport

The rapid reversibility of BML‑265 (~45 min recovery post‑washout) makes it an ideal tool for acute, temporal control of Golgi function. Researchers can treat cells with BML‑265 to synchronously block secretory transport, wash out the compound, and then monitor the kinetics of Golgi reformation and cargo trafficking in real time using fluorescence microscopy. [REFS‑1]

Dissection of GBF1‑Dependent vs. BIG1/BIG2‑Dependent ARF GEF Pathways

Unlike Brefeldin A, BML‑265 does not induce endosomal tubulation and its Golgi‑disrupting effects are rescued by GBF1 overexpression. This allows investigators to selectively target the GBF1‑Arf1 axis without activating the BIG1/BIG2‑dependent endosomal pathway. Paired use of BML‑265 and Brefeldin A enables the differential study of cis‑Golgi vs. trans‑Golgi ARF GEF functions. [REFS‑1]

Dual EGFR Signaling and Golgi Integrity Studies

Because BML‑265 simultaneously inhibits EGFR phosphorylation and disperses the Golgi, it is the compound of choice for exploring the functional interplay between growth factor receptor signaling and the secretory pathway. Erlotinib can be used as a matched control that inhibits EGFR but leaves the Golgi intact, allowing researchers to deconvolve EGFR‑dependent and Golgi‑dependent phenotypes. [REFS‑1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BML-265

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.